molecular formula C19H17NO4 B2425753 4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide CAS No. 797777-83-4

4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No.: B2425753
CAS No.: 797777-83-4
M. Wt: 323.348
InChI Key: ZWECBIDYVBOBFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Molecular Structure Analysis

The molecular structure of “4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide” can be inferred from similar compounds. For instance, the crystal structure of the potential active N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide has been determined from single crystal X-ray diffraction data .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and diverse. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, one of the synthesized compounds had a yield of 0.292 g (56.3%), and a melting point of 268–270°C .

Scientific Research Applications

Synthesis and Transformation

A study by Lukashenko et al. (2017) demonstrates a method for synthesizing 4H-chromenes and 1H-benzo[f]chromenes containing a trifluoroacetyl or aroyl group. This method utilizes o-quinone methide precursors and push-pull enaminoketones, potentially offering a route for creating derivatives of 4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide through similar synthetic pathways. The chromenes formed may be further transformed into o-hydroxybenzylated pyrazoles, isoxazoles, and pyridines, indicating its utility in synthesizing complex heterocyclic structures (Lukashenko et al., 2017).

Catalytic Applications

Research by Song et al. (2010) explores the Rh-catalyzed oxidative coupling of benzamides and alkynes for the synthesis of polycyclic amides. This methodology involves oxidative ortho C-H activation of benzamides, potentially relevant for modifying the structure of this compound to create novel compounds with diverse biological activities. The study demonstrates the flexibility of benzamide derivatives as substrates in catalytic reactions, highlighting their potential in synthesizing structurally complex and biologically relevant molecules (Song et al., 2010).

Material Science and Membrane Technology

Poly(benz-3,1-oxazinone-4) membranes, derived from precursor polyamic acid, exhibit exceptional performance in pervaporation processes, as discussed by Pulyalina et al. (2013). While this study does not directly involve this compound, it underscores the potential of chromene-based polymers in applications such as separation technologies and material science. Such research points to the broader applicability of chromene derivatives in developing advanced materials with specific properties (Pulyalina et al., 2013).

Anticholinesterase Activity

A study by Ghanei-Nasab et al. (2016) on N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, closely related to this compound, revealed significant anticholinesterase activity. This suggests the potential of chromene derivatives in developing therapeutics targeting neurological disorders through enzyme inhibition. The structure-activity relationship (SAR) analysis within this study could inform the design of derivatives of this compound for enhanced biological activity (Ghanei-Nasab et al., 2016).

Properties

IUPAC Name

N-(2-oxochromen-6-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12(2)23-16-7-3-13(4-8-16)19(22)20-15-6-9-17-14(11-15)5-10-18(21)24-17/h3-12H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWECBIDYVBOBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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